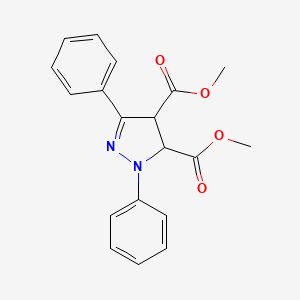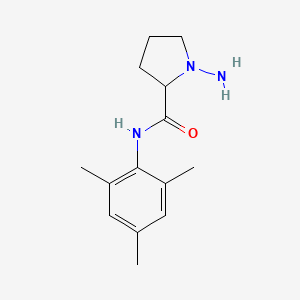![molecular formula C15H34O2P2S2 B3820598 O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate](/img/structure/B3820598.png)
O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate
Descripción general
Descripción
O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate, commonly known as DDVP, is a widely used organophosphate insecticide. DDVP is a potent insecticide that is used to control a wide range of pests in various settings, including homes, gardens, and agricultural fields. Despite its effectiveness, DDVP has been linked to various health concerns, including neurotoxicity and carcinogenicity. In
Mecanismo De Acción
DDVP works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DDVP causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, paralysis and death of the insect.
Biochemical and Physiological Effects
DDVP has been shown to have neurotoxic effects on both insects and mammals. In insects, DDVP causes overstimulation of the nervous system, leading to paralysis and death. In mammals, DDVP has been shown to cause neurotoxic effects, including headaches, dizziness, tremors, and seizures. DDVP has also been linked to various health concerns, including carcinogenicity and reproductive toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDVP is a potent insecticide that is widely used in lab experiments to control pests. Its effectiveness makes it a popular choice for researchers. However, DDVP is also known to have neurotoxic effects on mammals, which can make it difficult to use in certain experiments. Additionally, DDVP has been linked to various health concerns, which may limit its use in certain settings.
Direcciones Futuras
There is a need for further research into the health effects of DDVP, particularly its neurotoxic effects on mammals. Additionally, there is a need for the development of safer and more effective insecticides that can be used in place of DDVP. Future research should focus on the development of new insecticides that are effective against a wide range of pests but have fewer health concerns.
Conclusion
DDVP is a potent insecticide that is widely used to control pests in various settings. However, it has been linked to various health concerns, including neurotoxicity and carcinogenicity. Further research is needed to fully understand the health effects of DDVP and to develop safer and more effective insecticides.
Aplicaciones Científicas De Investigación
DDVP has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including mosquitoes, flies, cockroaches, and other insects. DDVP is also used in the agricultural industry to control pests in crops.
Propiedades
IUPAC Name |
ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2P2S2/c1-12(2)16-19(21,17-13(3)4)11-18(20,14(5,6)7)15(8,9)10/h12-13H,11H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNIMDIBSHFDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(CP(=S)(C(C)(C)C)C(C)(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2P2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone](/img/structure/B3820521.png)


![1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B3820540.png)
![potassium 2-[(3-methyl-2-oxido-4-isoxazolyl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B3820547.png)

![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)


![N,N'-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide](/img/structure/B3820582.png)
![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)](/img/structure/B3820605.png)
![N-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-N-ethylethanamine](/img/structure/B3820613.png)
![diethyl {[acetyl(methyl)amino]methyl}phosphonate](/img/structure/B3820615.png)